

Comparative Characterization Guide: ^1H & ^{13}C NMR of Dodecanediamide

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Compound of Interest

Compound Name: Dodecanediamide

CAS No.: 6224-99-3

Cat. No.: B1620465

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Executive Summary

Dodecanediamide (1,12-dodecanediamide) is a critical C12 aliphatic diamide used as a high-performance intermediate in polymerization (nylon-6,12 precursors), surfactant chemistry, and pharmaceutical formulations. Accurate structural characterization is often hindered by its amphiphilic nature and poor solubility in standard organic solvents like chloroform (

).

This guide provides an authoritative protocol for the NMR characterization of **Dodecanediamide**. Unlike standard datasheets, we focus on the comparative analysis against its precursor, Dodecanedioic Acid, to provide a definitive "Proof of Synthesis" workflow. We also address the critical role of solvent selection (DMSO-

vs.

) in resolving amide proton signals.

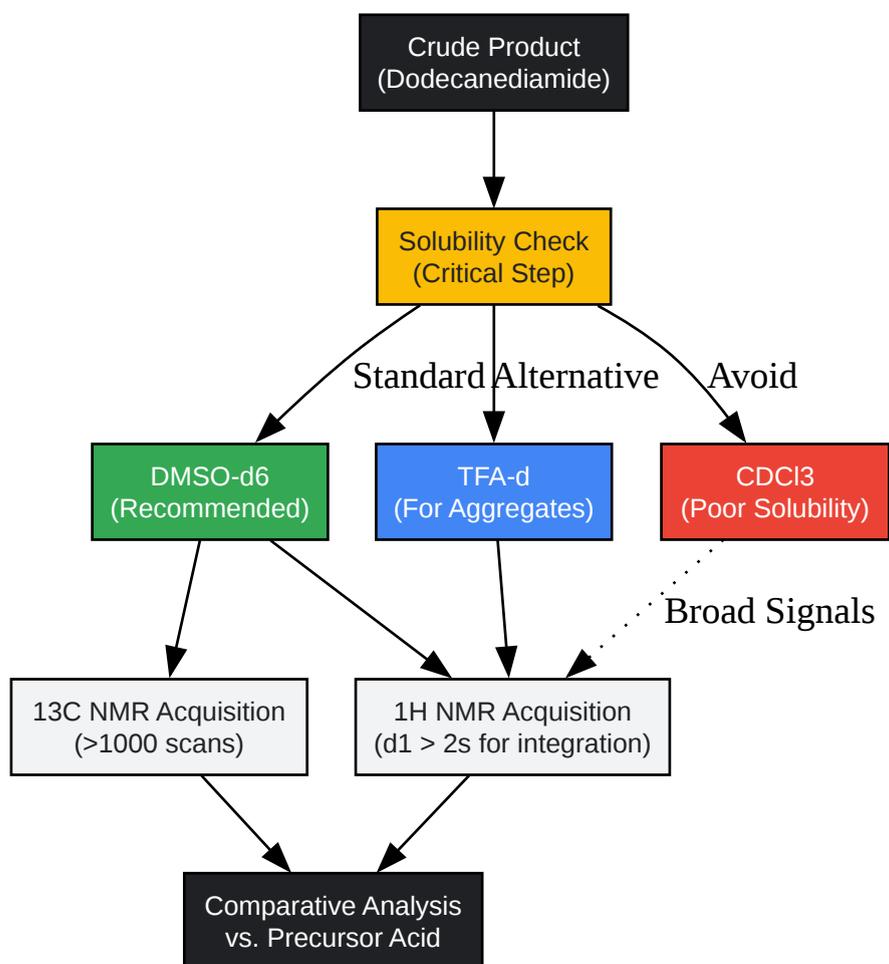
Molecular Context & Characterization Strategy

The conversion of Dodecanedioic Acid to **Dodecanediamide** involves the transformation of terminal carboxylic acid groups into primary amides. NMR spectroscopy is the gold standard for validating this transformation because it unambiguously detects the loss of the acidic proton and the formation of the characteristic

doublet/broad singlets.

Characterization Workflow

The following decision tree outlines the optimized workflow for characterizing long-chain fatty diamides, prioritizing solvent selection to prevent aggregation and signal broadening.



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Figure 1: Optimized NMR characterization workflow for long-chain diamides. DMSO- d_6 is prioritized to break intermolecular H-bonding.

Experimental Protocol

Solvent Selection: The "Make or Break" Factor

Dodecanediamide exhibits strong intermolecular hydrogen bonding, leading to poor solubility and signal broadening in non-polar solvents like Chloroform-d (

).

- Recommended Solvent: Dimethyl Sulfoxide-
(DMSO-
) . It effectively disrupts hydrogen bonding, sharpening the amide signals and allowing for accurate integration.

- Alternative: Trifluoroacetic acid-
(TFA-
) can be used if the sample is highly crystalline, but it will protonate the amide, shifting signals significantly.

Acquisition Parameters

- Concentration: 10–15 mg in 0.6 mL DMSO-
.
- Temperature: 298 K (25°C). Heating to 313 K (40°C) can further sharpen amide peaks if broadening is observed.
- Relaxation Delay (d1): Set to

seconds to ensure full relaxation of the rigid amide protons for quantitative integration.

1H NMR Comparative Analysis

The most distinct feature of **Dodecanediamide** in DMSO-

is the appearance of two non-equivalent amide protons due to restricted rotation around the C-N bond, a phenomenon not visible in the precursor acid.

Comparative Data: Amide vs. Acid Precursor[1]

Assignment	Dodecanedioic Acid (Precursor)	Dodecanediamide (Product)	Shift ()	Multiplicity
Solvent		DMSO-	-	-
-COOH	11.0 - 12.0 ppm (Broad)	Absent	-	-
-CONH2 (A)	N/A	~7.20 ppm	N/A	Broad Singlet
-CONH2 (B)	N/A	~6.65 ppm	N/A	Broad Singlet
-CH2	2.37 ppm	2.02 ppm	-0.35 ppm	Triplet (Hz)
-CH2	1.63 ppm	1.48 ppm	-0.15 ppm	Multiplet
Bulk CH2	1.28 ppm	1.24 ppm	-0.04 ppm	Broad Singlet

Expert Insight: The Alpha-Proton Shift

The most reliable indicator of successful amidation (besides the NH peaks) is the upfield shift of the

-methylene protons (the adjacent to the carbonyl).

- In Acid: The electron-withdrawing -COOH group deshields these protons to ~2.37 ppm.
- In Amide: The amide group is less electron-withdrawing than the carboxylic acid, causing an upfield shift to ~2.02 ppm.
- Validation: If you observe a triplet at 2.37 ppm in your final product, you have unreacted starting material.

13C NMR Comparative Analysis

Carbon NMR provides the definitive structural skeleton confirmation. The key diagnostic is the carbonyl carbon shift.

Comparative Data

Carbon Environment	Dodecanedioic Acid (ppm)	Dodecanediamide (ppm)	Structural Significance
Carbonyl (C=O)	177.8	174.5	Amide carbonyl is shielded relative to acid.
-Carbon	34.2	35.5	Adjacent to carbonyl.
-Carbon	24.9	25.1	Beta-position.
Bulk Chain	29.0 - 29.5	28.7 - 29.0	Internal methylene chain.

Note: Values are approximate based on DMSO-

calibration (

ppm).

Mechanism of Shift

The carbonyl carbon in an amide (

) resonates upfield (lower ppm) compared to a carboxylic acid (

) because the nitrogen atom is a better electron donor (via resonance) than the hydroxyl oxygen, increasing the electron density at the carbonyl carbon.

Troubleshooting & Common Artifacts

"Phantom" Peaks in the Amide Region

In DMSO-

, primary amides often show two distinct peaks for the

protons (e.g., 6.7 ppm and 7.2 ppm).

- Cause: Restricted rotation around the C-N bond creates two distinct environments (cis and trans to the carbonyl oxygen).
- Action: Do not mistake this for an impurity. Heating the sample (e.g., to 50°C) may cause these peaks to coalesce into a single broad singlet.

Water Contamination

DMSO-

is hygroscopic. A water peak often appears at 3.33 ppm.

- Interference: This can overlap with the
-CH₂ signal if the resolution is poor.
- Solution: Use ampoules of "100% atom" D-DMSO or add molecular sieves.

Residual Solvent Signals

Be aware of common impurities introduced during synthesis workup:

- Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO).
- Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm (in DMSO).

References

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